1,5-dimethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-pyrazole-3-carboxamide
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Overview
Description
1,5-Dimethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-pyrazole-3-carboxamide is a complex organic compound characterized by its intricate molecular structure. This compound features a pyrazole ring substituted with methyl groups, a pyridine ring linked to a 2-oxopyrrolidin-1-yl group, and a carboxamide functional group. Its unique structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable diketone to form the pyrazole ring, followed by subsequent functional group modifications. The pyridine ring can be introduced through a nucleophilic substitution reaction, and the 2-oxopyrrolidin-1-yl group can be attached using appropriate reagents and reaction conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and suitable solvents.
Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
This compound has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It can be used as a building block for the synthesis of more complex molecules, as a reagent in organic synthesis, and as a potential therapeutic agent in drug discovery. Its unique structure and reactivity make it a valuable tool for studying molecular interactions and biological processes.
Mechanism of Action
This compound can be compared with other similar compounds, such as pyrazole derivatives, pyridine derivatives, and carboxamide-containing compounds. Its uniqueness lies in the combination of the pyrazole ring, pyridine ring, and 2-oxopyrrolidin-1-yl group, which provides distinct chemical and biological properties. Similar compounds may lack one or more of these structural features, resulting in different reactivity and biological activity.
Comparison with Similar Compounds
Pyrazole derivatives
Pyridine derivatives
Carboxamide-containing compounds
Other 2-oxopyrrolidin-1-yl derivatives
Properties
IUPAC Name |
1,5-dimethyl-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-11-8-13(19-20(11)2)16(23)18-10-12-5-6-17-14(9-12)21-7-3-4-15(21)22/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFDGUPNPRQNPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NCC2=CC(=NC=C2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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